2-(4-Methoxyphenyl)cyclohexanone
Description
Properties
CAS No. |
37087-68-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
InChI Key |
BEBTXYAQBNBPJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
Other CAS No. |
37087-68-6 |
Synonyms |
2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-(4-Methoxyphenyl)cyclohexanone exhibits potential as a precursor for various pharmaceutical compounds, particularly antidepressants. It is structurally related to Venlafaxine , an antidepressant used in treating major depressive disorder and anxiety disorders. The synthesis pathways for Venlafaxine often utilize this compound as a key intermediate .
Case Study: Antidepressant Activity
A study demonstrated that derivatives of 2-(4-Methoxyphenyl)cyclohexanone showed significant serotonin and norepinephrine reuptake inhibition, suggesting potential efficacy in mood disorders .
Analgesic Properties
Research has highlighted the analgesic effects of this compound through formalin-induced pain models in rats. Doses of 10 mg/kg resulted in a notable reduction in pain responses, indicating its potential role in pain management therapies .
Antioxidant Activity
The antioxidant capacity of 2-(4-Methoxyphenyl)cyclohexanone has been evaluated through radical scavenging assays. The presence of the methoxy group enhances its electron-donating ability, positioning it as a candidate for formulations aimed at reducing oxidative stress-related conditions .
Nonlinear Optical Materials
2-(4-Methoxyphenyl)cyclohexanone is being explored as a component in the synthesis of chalcone derivatives, which have applications in nonlinear optics. These materials are crucial for developing advanced photonic devices due to their unique optical properties .
Data Table: Optical Properties of Chalcone Derivatives
| Compound | Nonlinear Optical Coefficient (pm/V) | Wavelength (nm) |
|---|---|---|
| 2-(4-Methoxyphenyl)cyclohexanone | 28 | 1064 |
| Other Chalcone Derivative | 22 | 1064 |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position: The position of the methoxy group (3- vs. 4-) significantly impacts biological activity. Methoxetamine (3-methoxy) exhibits NMDA receptor affinity, while 4-methoxy derivatives are more common in non-psychoactive intermediates .
- Functional Groups: Addition of hydroxyl (e.g., 2-hydroxy-2-(4-methoxyphenyl)cyclohexanone) or amino groups (e.g., methoxetamine) alters reactivity and pharmacological profiles .
Physicochemical Properties
- Solubility and Stability: The 4-methoxyphenyl group enhances solubility in organic solvents compared to non-substituted cyclohexanones. Hydroxyl derivatives (e.g., 2-hydroxy-2-(4-methoxyphenyl)cyclohexanone) exhibit higher polarity, influencing crystallization behavior .
- Spectroscopic Data: HRMS and NMR analyses confirm structural integrity. For example, (E)-2-(3-(4-Methoxyphenyl)allyl)cyclohexanone shows distinct ¹H NMR peaks at δ 7.25–6.80 (aromatic protons) and δ 2.90–1.50 (cyclohexanone protons) .
Preparation Methods
Reaction Conditions and Optimization
-
Reagents :
-
2-(4-Hydroxyphenyl)cyclohexanone (hypothetical precursor)
-
Iodomethane (3 equivalents)
-
(4 equivalents)
-
Acetone solvent
-
-
Temperature : 65°C, reflux
The reaction achieves quantitative yield under mild conditions, with no byproducts reported. Post-reaction workup involves aqueous extraction () and organic solvent isolation (ethyl acetate), followed by drying () and concentration. Nuclear magnetic resonance (NMR) data for the 4-isomer reveals characteristic signals:
-
-NMR (CDCl): δ 7.16 (dt, 2H, aromatic), 6.87 (dt, 2H, aromatic), 3.78 (s, 3H, OCH), 2.99 (tt, 1H, cyclohexanone), 2.47–2.53 (m, 4H, cyclohexanone), 1.83–1.98 (m, 2H, cyclohexanone).
Challenges :
-
Availability of 2-(4-hydroxyphenyl)cyclohexanone, which may require tailored synthesis via Friedel-Crafts acylation or directed ortho-metalation strategies.
Oxidation of 2-(4-Methoxyphenyl)cyclohexanol
The oxidation of secondary alcohols to ketones represents a cornerstone of organic synthesis. A patent describing the preparation of 4-methoxycyclohexanone from 4-methoxycyclohexanol employs hydrogen peroxide () as an oxidant and phosphotungstic acid-supported molecular sieves as catalysts. This method offers environmental advantages over traditional oxidants like chromium-based reagents.
Continuous-Flow Catalytic Oxidation
-
Catalyst : Phosphotungstic acid () supported on 5A molecular sieves
-
Oxidant : 30–50% (1.05–1.5 equivalents)
-
Temperature : 70–90°C
-
Residence Time : 35–58 minutes (dependent on feed rate)
The tubular reactor design minimizes side reactions (e.g., polymerization) and enhances safety by preventing accumulation. Post-reaction extraction with toluene or ethyl acetate isolates the ketone, with gas chromatography (GC) confirming >98.5% purity.
Adaptation for 2-(4-Methoxyphenyl)cyclohexanone :
-
Substitute 4-methoxycyclohexanol with 2-(4-methoxyphenyl)cyclohexanol.
-
Optimize feed rates to accommodate steric effects from the aromatic substituent.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)cyclohexanone, and how are reaction conditions optimized?
- Methodology :
- Nucleophilic substitution : React 2-chlorocyclohexanone with 4-methoxythiophenol in methanol under basic conditions to form 2-(4-methoxyphenylthio)cyclohexanone. Subsequent oxidation with SeO₂/H₂O₂ yields the sulfoxide derivative (diastereomeric ratio 3:1) .
- Cinnamoyl chloride coupling : Use p-methoxycinnamoyl chloride and cyclohexanone in a base-mediated reaction to form α,β-unsaturated ketone derivatives (e.g., (S)-2-((R)-1-(4-methoxyphenyl)-2-nitroethyl)cyclohexanone). Optimize yields (58%) via controlled stoichiometry and purification by column chromatography .
Q. How is 2-(4-Methoxyphenyl)cyclohexanone characterized spectroscopically?
- Key techniques :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 3.84 ppm for OCH₃, δ 16.92 ppm for enolic -OH in keto-enol tautomers) .
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₈O₃, [M+H]+ calculated 245.1542, observed 245.1541) .
- IR : Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to resolve diastereomers in sulfoxide derivatives of 2-(4-Methoxyphenyl)cyclohexanone?
- Experimental design :
- Oxidative stereocontrol : Use SeO₂/H₂O₂ in methanol at 273 K to favor the [C1(R)S(S)/C1(S)S(R)] diastereomer (3:1 ratio).
- Crystallization : Separate diastereomers via fractional crystallization (hexane/ethanol) to isolate the pure [C1(R)S(S)/C1(S)S(R)] form (m.p. 363–365 K) .
Q. How does 2-(4-Methoxyphenyl)cyclohexanone function in catalytic asymmetric synthesis?
- Case study : In allylic substitution reactions, the compound acts as a chiral auxiliary. For example, (E)-2-(3-(4-Methoxyphenyl)allyl)cyclohexanone (III-3ia) achieves 99% purity in 12 hours under palladium catalysis. Key parameters:
- Ligand design : Use phosphane ligands (e.g., dicyclohexyl-[2-[2-(4-methoxyphenyl)phenyl]phenyl]phosphane) to enhance enantioselectivity .
- Reaction monitoring : Track conversion via GC-MS and optimize solvent polarity (e.g., THF vs. DCM) to stabilize transition states .
Q. What biological activities are associated with 2-(4-Methoxyphenyl)cyclohexanone derivatives?
- Pharmacological screening :
- Antidepressant precursors : Intermediate in Venlafaxine synthesis via reductive methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol .
- Neuroactive analogs : Methoxetamine (MXE), a ketamine derivative, shows NMDA receptor antagonism. Synthesize via ethylamine substitution and evaluate urinary metabolite profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
